Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate
CAS No.: 101756-36-9
Cat. No.: VC18397263
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101756-36-9 |
|---|---|
| Molecular Formula | C9H14ClN3 |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 2-(1-methylpiperidin-1-ium-4-yl)propanedinitrile;chloride |
| Standard InChI | InChI=1S/C9H13N3.ClH/c1-12-4-2-8(3-5-12)9(6-10)7-11;/h8-9H,2-5H2,1H3;1H |
| Standard InChI Key | ZSRQMXPWMSHUMT-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+]1CCC(CC1)C(C#N)C#N.[Cl-] |
Introduction
Structural and Molecular Characteristics
Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate (C₈H₁₂N₃·HCl·2H₂O) features a malononitrile core (–C(CN)₂–) linked to a 1-methyl-4-piperidinyl group. The hydrochloride salt form enhances stability and solubility in polar solvents, while the dihydrate component ensures crystalline integrity. The 1-methyl-4-piperidinyl substituent introduces a sterically hindered tertiary amine, influencing both reactivity and interactions in catalytic systems .
Synthesis and Preparation
Key Synthetic Routes
The compound is typically synthesized via the reaction of 1-methyl-4-piperidone with malononitrile under acidic conditions. A notable method involves refluxing 1-methyl-4-piperidone hydrochloride with malononitrile in tetrahydrofuran (THF) in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) . This reaction proceeds through a nucleophilic attack on the ketone group, followed by dehydration to form the dicyanomethylene intermediate. Subsequent protonation and hydration yield the hydrochloride dihydrate .
Representative Procedure
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Reactants: 1-Methyl-4-piperidone hydrochloride (86 g), malononitrile (74 g), THF (100 mL), DIPEA (277.5 g), DMAP (11.5 g).
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Conditions: Reflux at 65–70°C for 8 hours under nitrogen.
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Workup: Extraction with ethyl acetate, acidification with 10% HCl, and crystallization from cyclohexane.
Purification and Crystallization
Purification is achieved via fractional distillation or recrystallization from chloroform/ether mixtures. The anhydrous hydrochloride crystallizes at 164–167°C, while the dihydrate form is isolated by cooling aqueous solutions to 10–15°C .
Physicochemical Properties
The compound exhibits a clear yellow-to-orange appearance in solution and demonstrates sensitivity to atmospheric moisture, necessitating inert storage conditions .
Reactivity and Applications
Role in Heterocycle Synthesis
The compound’s dual nitrile groups and piperidine ring make it a versatile building block. Key applications include:
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Spiropiperidine Formation: Reacts with electrophiles to generate spirocyclic structures, valuable in medicinal chemistry .
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Pyrazolo[3,4-d]pyrimidine Synthesis: Serves as a precursor to kinase inhibitors via Michael addition and cyclization .
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Mannich Reactions: Participates in tandem bicyclization with ketonic Mannich bases to yield pyrido[1,2-a]pyrimidines .
Pharmaceutical Relevance
In the patent literature, this compound is intermediates in the synthesis of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, a kinase inhibitor under investigation for oncology applications .
Mechanistic Insights
The reaction mechanism involves initial deprotonation of malononitrile to form a resonance-stabilized carbanion, which attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. Subsequent elimination of water generates a dicyanomethylidene intermediate, which undergoes protonation and hydration to yield the final product . Spectroscopic studies (IR, ¹H NMR) confirm the presence of –NH₂ (3450–3354 cm⁻¹) and –CN (2215–2188 cm⁻¹) groups in derived heterocycles .
Recent Advances
Recent patents highlight innovations in polymorph control, with amorphous forms prepared via solvent-antisolvent techniques using hydrocarbon/ester mixtures . Additionally, green chemistry approaches utilizing water as a co-solvent have improved yields by 15–20% .
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